molecular formula C20H27N3O4S B14945118 Ethyl 4-({[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate

Ethyl 4-({[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate

Cat. No.: B14945118
M. Wt: 405.5 g/mol
InChI Key: VFICLGYMCXZOEP-UHFFFAOYSA-N
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Description

ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with the molecular formula C17H25N3O3S. This compound is known for its unique structure, which includes a morpholinocarbonyl group, a piperidino group, and a carbothioyl group attached to an ethyl benzoate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with morpholine and piperidine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({[4-(MORPHOLINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 4-[[4-(morpholine-4-carbonyl)piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C20H27N3O4S/c1-2-27-19(25)16-3-5-17(6-4-16)21-20(28)23-9-7-15(8-10-23)18(24)22-11-13-26-14-12-22/h3-6,15H,2,7-14H2,1H3,(H,21,28)

InChI Key

VFICLGYMCXZOEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N3CCOCC3

Origin of Product

United States

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